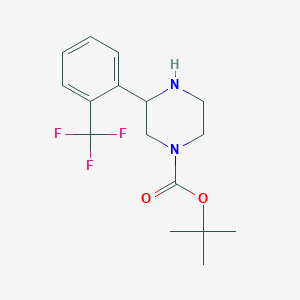
(S)-3-(2-Trifluoromethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(2-Trifluoromethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-Trifluoromethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines and dihaloalkanes.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as CF3I or Togni reagents under radical conditions.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or a base like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the ester group to yield the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Alcohol derivatives from the ester group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (S)-3-(2-Trifluoromethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that are valuable in the design of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable component in medicinal chemistry.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The piperazine ring is a common motif in many pharmaceuticals, and the trifluoromethyl group can modulate the activity of these compounds.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, where its unique chemical properties can enhance performance characteristics.
Mecanismo De Acción
The mechanism of action of (S)-3-(2-Trifluoromethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The trifluoromethyl group can influence the binding affinity and selectivity of the compound towards enzymes and receptors. The piperazine ring can act as a scaffold that positions the trifluoromethyl group in an optimal orientation for interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-(2-Trifluoromethyl-phenyl)-piperazine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.
(S)-3-(2-Trifluoromethyl-phenyl)-piperazine-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group.
Uniqueness
The tert-butyl ester group in (S)-3-(2-Trifluoromethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester provides steric hindrance, which can influence the compound’s reactivity and interaction with biological targets. This makes it unique compared to its methyl and ethyl ester counterparts, which may have different steric and electronic properties.
Propiedades
Fórmula molecular |
C16H21F3N2O2 |
|---|---|
Peso molecular |
330.34 g/mol |
Nombre IUPAC |
tert-butyl 3-[2-(trifluoromethyl)phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-8-20-13(10-21)11-6-4-5-7-12(11)16(17,18)19/h4-7,13,20H,8-10H2,1-3H3 |
Clave InChI |
KAFAVBCMBMIRBY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(4,6-dioxo-2,5-diphenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl)phenyl benzoate](/img/structure/B12639028.png)
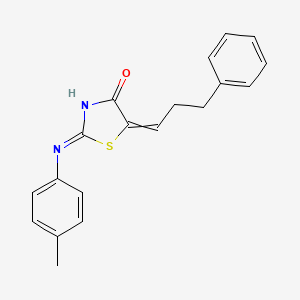
![3-Butyn-1-ol, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B12639037.png)
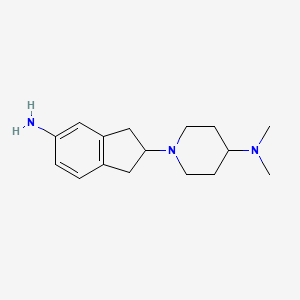
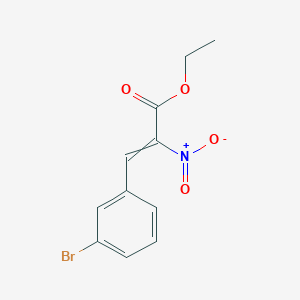
![6-Methyl-3-[(2-methylpropyl)oxy]-2-pyridinecarboxylic acid](/img/structure/B12639054.png)

![4-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-2-hydroxy-3,3-dimethylbutanoic acid](/img/structure/B12639060.png)
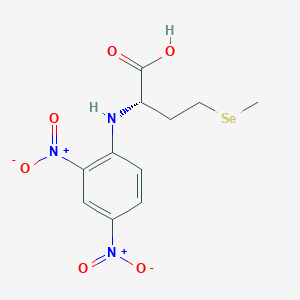
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(2-methylphenoxy)methyl]-4-pentyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate](/img/structure/B12639089.png)

